1-(3-Methoxypyridin-2-yl)piperazine
Overview
Description
1-(3-Methoxypyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3O. It is characterized by a pyridine ring substituted with a methoxy group at the 3-position and a piperazine ring attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxypyridine-2-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on the desired scale and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to achieve the required purity levels.
Chemical Reactions Analysis
1-(3-Methoxypyridin-2-yl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding oxo-compounds.
Reduction Reactions: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles or electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines. The major products formed from these reactions include various substituted derivatives of the compound.
Scientific Research Applications
1-(3-Methoxypyridin-2-yl)piperazine has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate the binding affinity and selectivity of various ligands.
Medicine: . It may be used as a precursor in the synthesis of drugs targeting specific diseases or conditions.
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including coatings, adhesives, and polymer additives.
Mechanism of Action
1-(3-Methoxypyridin-2-yl)piperazine can be compared with other similar compounds, such as 1-(2-methoxyphenyl)piperazine and urapidil. While these compounds share structural similarities, they differ in their chemical properties and biological activities
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine
Urapidil
Properties
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMSBVPRVBART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509951 | |
Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80827-67-4 | |
Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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